2-amino-N-[(3-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide
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Overview
Description
(S)-2-Amino-N-(3-bromobenzyl)-N-isopropyl-3-methylbutanamide is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the bromobenzyl group and the chiral center at the 2-amino position makes it an interesting molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(3-bromobenzyl)-N-isopropyl-3-methylbutanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzylamine and isopropylamine.
Formation of Intermediate: The 3-bromobenzylamine is reacted with a suitable protecting group to form an intermediate compound.
Coupling Reaction: The protected intermediate is then coupled with isopropylamine under controlled conditions to form the desired product.
Deprotection: The final step involves the removal of the protecting group to yield (S)-2-Amino-N-(3-bromobenzyl)-N-isopropyl-3-methylbutanamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(3-bromobenzyl)-N-isopropyl-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(S)-2-Amino-N-(3-bromobenzyl)-N-isopropyl-3-methylbutanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound may find use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(3-bromobenzyl)-N-isopropyl-3-methylbutanamide involves its interaction with specific molecular targets. The bromobenzyl group may facilitate binding to certain receptors or enzymes, leading to modulation of their activity. The chiral center at the 2-amino position can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
3-Bromobenzylamine: A precursor in the synthesis of (S)-2-Amino-N-(3-bromobenzyl)-N-isopropyl-3-methylbutanamide.
N-(3-Bromobenzyl)-N-isopropylamine:
Uniqueness
(S)-2-Amino-N-(3-bromobenzyl)-N-isopropyl-3-methylbutanamide is unique due to its chiral center and the presence of both amino and bromobenzyl groups
Properties
Molecular Formula |
C15H23BrN2O |
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Molecular Weight |
327.26 g/mol |
IUPAC Name |
2-amino-N-[(3-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C15H23BrN2O/c1-10(2)14(17)15(19)18(11(3)4)9-12-6-5-7-13(16)8-12/h5-8,10-11,14H,9,17H2,1-4H3 |
InChI Key |
CQOSJXBZPZISFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=CC(=CC=C1)Br)C(C)C)N |
Origin of Product |
United States |
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